molecular formula C12H16N2O B3086641 2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 1161012-25-4

2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No. B3086641
CAS RN: 1161012-25-4
M. Wt: 204.27 g/mol
InChI Key: FBRZMKJGUPQVSF-UHFFFAOYSA-N
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Description

2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one, also known as α-PHiP or α-PiHP, is a stimulant drug of the cathinone class that has been sold online as a designer drug . It is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring attached to a phenyl group and an ethanone group . The molecule’s IUPAC name is 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one . The molecule’s formula is C16H23NO, and it has a molar mass of 245.366 g·mol −1 .

Scientific Research Applications

Synthesis of Polysubstituted Pyrroles

Research has explored the synthesis of polysubstituted pyrroles, leveraging compounds like 1-phenyl-2-(phenylamino)-ethan-1-one and related structures. This process involves intermolecular cycloaddition, often in aqueous mediums, and has been demonstrated to produce good to excellent yields under certain conditions, including microwave-assisted synthesis (Kumar et al., 2017).

Enantioselective Addition in Organic Synthesis

In organic synthesis, derivatives of 1-phenylethylamine, like 2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one, have been used as chiral ligands. These compounds catalyze the enantioselective addition of diethylzinc to aldehydes, yielding chiral secondary alcohols with high enantioselectivity. This indicates their potential for asymmetric synthesis in pharmaceutical applications (Asami et al., 2015).

Formation of Phosphinoallyl Ligands

Research has shown the potential of using metallic fragments to activate certain compounds, leading to the formation of cationic complexes with phosphinoallyl ligands containing pyrrolidin-2-yl rings. This demonstrates the compound's versatility in forming complex structures with potential applications in catalysis and material science (Puerta et al., 2008).

Construction of Pyrrolidine Derivatives

A class of substituted γ-amino alcohols and pyrrolidine derivatives has been synthesized from simple precursors like 1-phenyl-ethylamine, showcasing the potential of this compound in constructing complex molecules with multiple stereogenic centers. These findings are significant in the context of stereochemistry and pharmaceutical synthesis (Wang et al., 2015).

Applications in Fluorescent Chemosensors

Compounds structurally related to this compound have been synthesized and characterized as potential fluorescent chemosensors. These compounds have demonstrated sensitivity and selectivity for detecting specific metal ions, indicating their potential in environmental monitoring and analytical chemistry (Kong et al., 2013).

Stereospecific Synthesis of Pyrrolidines

The compound has been utilized in the stereospecific synthesis of pyrrolidines, showcasing its utility in creating specific molecular configurations, which is critical in the development of drugs with targeted properties (Back et al., 2003).

Mechanism of Action

2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one likely acts as a selective dopamine reuptake inhibitor . It shows a very high selectivity for dopamine and has a stronger effect on dopamine. It has very little or no effect on serotonin and norepinephrine .

properties

IUPAC Name

2-amino-2-phenyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11(10-6-2-1-3-7-10)12(15)14-8-4-5-9-14/h1-3,6-7,11H,4-5,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRZMKJGUPQVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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